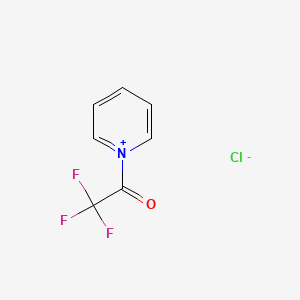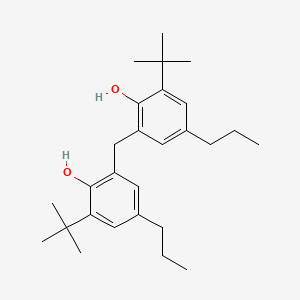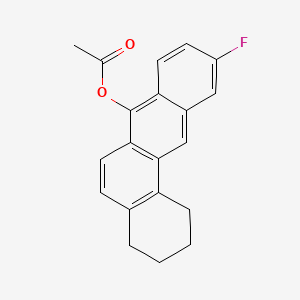
Benz(a)anthracene-7-ol, 10-fluoro-1,2,3,4-tetrahydro-, 7-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene-7-ol, 10-fluoro-1,2,3,4-tetrahydro-, 7-acetate is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) These compounds are known for their multiple fused aromatic rings, which contribute to their stability and unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-7-ol, 10-fluoro-1,2,3,4-tetrahydro-, 7-acetate typically involves multiple steps, starting from simpler aromatic compounds One common approach is the cyclization of substituted naphthalenes or phenanthrenes under specific conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction rates and yields. The process often requires stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure the desired product’s purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Benz(a)anthracene-7-ol, 10-fluoro-1,2,3,4-tetrahydro-, 7-acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or remove oxygen-containing groups.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Benz(a)anthracene-7-ol, 10-fluoro-1,2,3,4-tetrahydro-, 7-acetate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: It is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: It is investigated for its potential anticancer properties and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benz(a)anthracene-7-ol, 10-fluoro-1,2,3,4-tetrahydro-, 7-acetate involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutations. The compound may also interact with enzymes and receptors, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benz(a)anthracene: A parent compound with similar aromatic ring structure but lacking the specific functional groups.
Benzo(a)pyrene: Another PAH with known carcinogenic properties.
Chrysene: A PAH with four fused aromatic rings, similar in structure but different in reactivity.
Uniqueness
Benz(a)anthracene-7-ol, 10-fluoro-1,2,3,4-tetrahydro-, 7-acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the fluoro and acetate groups can influence its reactivity, solubility, and interactions with biological molecules.
Propriétés
Numéro CAS |
104761-68-4 |
|---|---|
Formule moléculaire |
C20H17FO2 |
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
(10-fluoro-1,2,3,4-tetrahydrobenzo[a]anthracen-7-yl) acetate |
InChI |
InChI=1S/C20H17FO2/c1-12(22)23-20-17-9-7-15(21)10-14(17)11-19-16-5-3-2-4-13(16)6-8-18(19)20/h6-11H,2-5H2,1H3 |
Clé InChI |
PFHOQCHPLBPFLP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C2C=CC(=CC2=CC3=C1C=CC4=C3CCCC4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


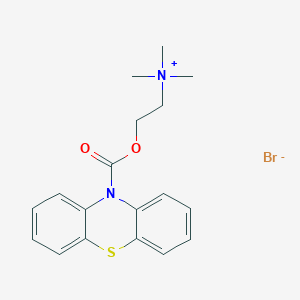
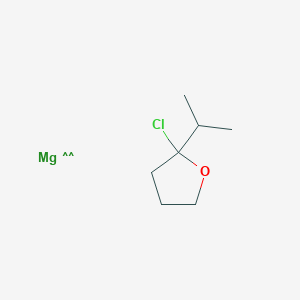
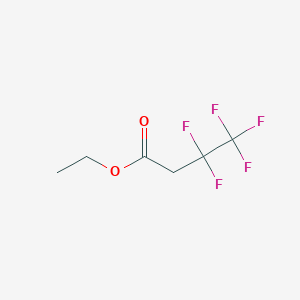
![Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester](/img/structure/B14336039.png)
![Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate](/img/structure/B14336049.png)

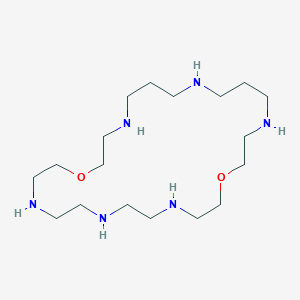
![Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane](/img/structure/B14336073.png)
![{2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid](/img/structure/B14336076.png)
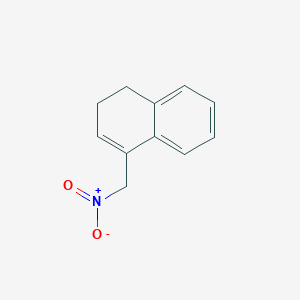

![4-([1,1'-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline](/img/structure/B14336086.png)
